(2,4,6-Triethylphenyl)boronicacid
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Overview
Description
(2,4,6-Triethylphenyl)boronic acid is an organoboron compound with the molecular formula C12H19BO2. It is a derivative of boronic acid, where the boron atom is bonded to a phenyl ring substituted with three ethyl groups at the 2, 4, and 6 positions. This compound is of significant interest in organic chemistry due to its utility in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,4,6-Triethylphenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the Miyaura borylation reaction, which involves the reaction of an aryl halide with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium acetate . The reaction proceeds under mild conditions and provides the boronic acid in good yields.
Industrial Production Methods
On an industrial scale, the production of (2,4,6-Triethylphenyl)boronic acid can be achieved through similar borylation reactions, with optimizations for large-scale synthesis. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the purification of the product can be streamlined using techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
(2,4,6-Triethylphenyl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Substitution: The boronic acid group can be substituted with other functional groups through reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Palladium Catalysts: Commonly used in Suzuki-Miyaura coupling reactions.
Bases: Potassium acetate, sodium hydroxide, and other bases are used to facilitate the reactions.
Oxidizing Agents: Hydrogen peroxide, sodium perborate, and other oxidizing agents are used for oxidation reactions.
Major Products Formed
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Phenols: Formed through oxidation reactions.
Substituted Phenyl Derivatives: Formed through substitution reactions.
Scientific Research Applications
(2,4,6-Triethylphenyl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (2,4,6-Triethylphenyl)boronic acid in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium-aryl complex.
Transmetalation: The boronic acid transfers its aryl group to the palladium complex, forming a new palladium-aryl bond.
Reductive Elimination: The palladium catalyst undergoes reductive elimination, releasing the coupled product and regenerating the palladium catalyst.
Comparison with Similar Compounds
Similar Compounds
(2,4,6-Trimethylphenyl)boronic acid: Similar structure but with methyl groups instead of ethyl groups.
Phenylboronic acid: Lacks the ethyl substituents, making it less sterically hindered.
(2,4,6-Trifluorophenyl)boronic acid: Contains fluorine atoms instead of ethyl groups, affecting its reactivity and electronic properties.
Uniqueness
(2,4,6-Triethylphenyl)boronic acid is unique due to its steric hindrance and electronic properties imparted by the ethyl groups. These characteristics can influence its reactivity and selectivity in chemical reactions, making it a valuable reagent in organic synthesis .
Properties
Molecular Formula |
C12H19BO2 |
---|---|
Molecular Weight |
206.09 g/mol |
IUPAC Name |
(2,4,6-triethylphenyl)boronic acid |
InChI |
InChI=1S/C12H19BO2/c1-4-9-7-10(5-2)12(13(14)15)11(6-3)8-9/h7-8,14-15H,4-6H2,1-3H3 |
InChI Key |
KIFZNYOOPWPAFI-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=C(C=C1CC)CC)CC)(O)O |
Origin of Product |
United States |
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